molecular formula C14H27NO4 B2883489 N-Boc-(+/-)-3-aminononanoic acid CAS No. 1335042-20-0

N-Boc-(+/-)-3-aminononanoic acid

Cat. No.: B2883489
CAS No.: 1335042-20-0
M. Wt: 273.373
InChI Key: SJPNKCQBBKLGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-(+/-)-3-aminononanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 3-aminononanoic acid. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required.

Mechanism of Action

Target of Action

N-Boc-(+/-)-3-aminononanoic acid is primarily used in the protection of amines, amino acids, and peptides . The compound’s primary targets are the amine groups present in these biomolecules .

Mode of Action

The compound interacts with its targets through a process known as N-Boc protection . This involves the reaction of the amine group with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The result is the formation of a tert-butyl carbamate (Boc) group, which serves as a protective group for the amine .

Biochemical Pathways

The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It affects the biochemical pathways involved in the synthesis of peptides, as it allows for the selective formation and removal of bonds in complex polyfunctional molecules .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the conditions under which the N-Boc protection process is carried out . The use of a catalyst can lower the required reaction temperature, enhancing the efficiency and productivity of the process . Furthermore, the use of a solvent such as tetrahydrofuran (THF) can facilitate product separation .

Result of Action

The result of the compound’s action is the formation of N-Boc-protected amines, amino acids, and peptides . These protected compounds can be easily converted into free amines, making the N-Boc protection process a valuable strategy in peptide synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of ultrasound irradiation can lead to a simple, rapid, and efficient N-Boc protection process . Additionally, the choice of solvent can have a significant impact on the efficiency of the process . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines .

Future Directions

The use of simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps, is a promising direction for future research . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminononanoic acid typically involves the reaction of 3-aminononanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to the amino group, forming the desired N-Boc protected compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain high purity this compound .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-3-aminopropanoic acid
  • N-Boc-3-aminobutanoic acid
  • N-Boc-3-aminopentanoic acid

Uniqueness

N-Boc-(+/-)-3-aminononanoic acid is unique due to its longer carbon chain compared to similar compounds. This longer chain can influence the compound’s reactivity and solubility, making it suitable for specific applications where other Boc-protected amino acids may not be as effective .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-5-6-7-8-9-11(10-12(16)17)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPNKCQBBKLGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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